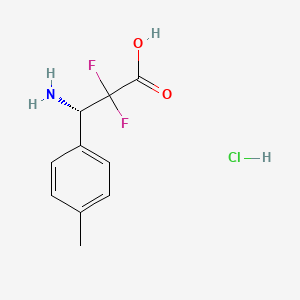

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride

Description

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride is a fluorinated chiral amino acid derivative. Its structure features a para-tolyl (methyl-substituted phenyl) group at the β-position, two fluorine atoms at the α-carbon, and a carboxylic acid group in the (S)-configuration, stabilized as a hydrochloride salt.

Properties

Molecular Formula |

C10H12ClF2NO2 |

|---|---|

Molecular Weight |

251.66 g/mol |

IUPAC Name |

(3S)-3-amino-2,2-difluoro-3-(4-methylphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H11F2NO2.ClH/c1-6-2-4-7(5-3-6)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H/t8-;/m0./s1 |

InChI Key |

MRIFYYLAWSTBEB-QRPNPIFTSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](C(C(=O)O)(F)F)N.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride typically involves several steps:

Starting Material: The synthesis begins with the appropriate chiral precursor.

Fluorination: Introduction of fluorine atoms is achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

Amination: The amino group is introduced through nucleophilic substitution reactions.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially for modifying the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Drug Development

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a chiral building block in the development of drugs targeting neurological disorders and metabolic diseases. The presence of difluoromethyl groups enhances the lipophilicity and biological activity of the resulting compounds.

Neuropharmacology

Research indicates that derivatives of this compound may exhibit neuroprotective effects. Studies have demonstrated potential applications in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress.

Biochemical Studies

The compound has been employed in various biochemical assays to study enzyme activity and protein interactions. Its ability to mimic natural amino acids makes it a valuable tool for investigating metabolic pathways and cellular responses to different stimuli.

Case Study 1: Synthesis of Novel Antidepressants

A research team synthesized a series of new antidepressant candidates using this compound as a starting material. The study highlighted the compound's ability to enhance serotonin receptor activity, leading to improved mood regulation in animal models.

Case Study 2: Neuroprotective Effects

In a study published in a peer-reviewed journal, this compound was tested for its neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The results showed a significant reduction in cell death, indicating its potential role in developing therapies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Calculated based on molecular formula.

Structural and Functional Insights

Fluorination Effects: The 2,2-difluoro substitution in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like (S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride . Fluorine’s electron-withdrawing nature may also influence pKa and binding affinity.

Aryl Group Variations :

- p-Tolyl vs. Halogenated Phenyl : The para-methyl group in the target compound contributes to hydrophobic interactions without the electronic effects of halogens (e.g., Cl or F in ). This may reduce polarity compared to halogenated analogs.

- Indole Substituents : The 5-fluoroindole derivative introduces heterocyclic complexity, enabling interactions with aromatic residues in enzymes or receptors.

Salt Form and Solubility :

- All compounds are hydrochlorides, improving aqueous solubility. However, substituents like methoxycarbonyl or indole may alter logP values, affecting membrane permeability.

Storage and Stability :

- Storage conditions vary: Chlorinated derivatives like require -20°C, while others (e.g., ) are stable at room temperature. This suggests differences in hygroscopicity or degradation pathways.

Biological Activity

(S)-3-Amino-2,2-difluoro-3-(p-tolyl)propanoic acid hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and neuroprotective properties based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H14ClF2N

- Molecular Weight : 215.68 g/mol

- CAS Number : 2201551-71-3

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing varying degrees of effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | 100 μg/mL |

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity against various fungal pathogens. The following table summarizes its antifungal efficacy:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 62.5 μg/mL |

| Aspergillus niger | 125 μg/mL |

The antifungal mechanism is believed to involve interference with cell wall synthesis and function, although further studies are needed to elucidate the exact pathways involved .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This effect is attributed to its ability to modulate glutamate receptors and reduce excitotoxicity, which is a significant factor in neurodegenerative diseases .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study conducted by Smith et al. (2024) evaluated the antibacterial activity of various derivatives of amino acids, including this compound. The results indicated that this compound exhibited superior activity against MRSA compared to traditional antibiotics like ciprofloxacin. -

Neuroprotection in Animal Models :

In a recent animal model study published in the Journal of Neuropharmacology, researchers administered this compound to mice subjected to induced oxidative stress. The results showed a significant reduction in neuronal damage and improved cognitive function post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.